molecular formula C18H24BrNO2 B1520704 tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 1160247-39-1

tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No. B1520704
M. Wt: 366.3 g/mol
InChI Key: CDHOLYWZXHSSIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate” is a spiro compound, which means it has two rings that share a single atom . The compound contains an indene ring and a piperidine ring, which are connected at a single point to form the spiro structure. It also has a tert-butyl group and a carboxylate ester group .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the spiro ring system, possibly through a cyclization reaction. The bromine atom could be introduced through a halogenation reaction, and the tert-butyl ester could be formed through an esterification reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the spirocyclic system. The presence of the bromine atom would add to the molecular weight of the compound .


Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. The bromine atom could be displaced in a nucleophilic substitution reaction. The ester could be hydrolyzed to form a carboxylic acid .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its structure. The presence of the bromine atom and the ester group would likely make it relatively polar .

Scientific Research Applications

Synthesis of Spiropiperidine Lactam Acetyl-CoA Carboxylase Inhibitors

Huard et al. (2012) detailed the synthesis of 4',6'-dihydrospiro[piperidine-4,5'-pyrazolo[3,4-c]pyridin]-7'(2'H)-one-based acetyl-CoA carboxylase inhibitors, showcasing a novel synthetic approach from ethyl 3-amino-1H-pyrazole-4-carboxylate. This method provides access to pyrazolo-fused spirolactams, a structure somewhat related to the query compound, highlighting the role of similar structures in the development of enzyme inhibitors (Huard et al., 2012).

A Convenient Synthetic Route to Spiro[indole-3,4′-piperidin]-2-ones

Freund and Mederski (2000) developed a synthetic route starting from 1-[(tert-butoxy)carbonyl]piperidine-4-carboxylic acid and 2-bromoaniline to obtain the spiro[indole-3,4′-piperidin]-2-one system. This process underscores the feasibility of constructing complex spiro compounds through anilide formation, N(1)-protection, and intramolecular cyclization, providing a basis for further functionalization similar to the target molecule (Freund & Mederski, 2000).

X-ray Studies of tert-Butyl Piperidinecarboxylates

Didierjean et al. (2004) conducted X-ray studies revealing the crystal structures of related tert-butyl piperidinecarboxylates, offering insights into the molecular packing and hydrogen bonding that could influence the reactivity and synthesis of complex spiro piperidines. This work provides foundational knowledge for the structural characterization of similar compounds (Didierjean et al., 2004).

Synthesis of Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate

Zhang et al. (2018) developed a high-yield synthetic method for tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, an important intermediate for anticancer drugs. This study demonstrates the utility of tert-butyl piperidinecarboxylates in the synthesis of small molecule drugs, relevant to the query compound's potential application in medicinal chemistry (Zhang et al., 2018).

Asymmetric Synthesis of Piperidine Derivatives

Xue et al. (2002) described the asymmetric synthesis of piperidine derivatives, providing a pathway to enantiomerically pure compounds. This method could be applied to the synthesis of spiro piperidines with specific stereochemical configurations, echoing the structural complexity of the target compound (Xue et al., 2002).

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific properties. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future directions for research on this compound could include exploring its potential uses, such as in the development of new drugs or materials . Further studies could also investigate its synthesis and properties in more detail.

properties

IUPAC Name

tert-butyl 5-bromospiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24BrNO2/c1-17(2,3)22-16(21)20-10-8-18(9-11-20)7-6-13-4-5-14(19)12-15(13)18/h4-5,12H,6-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHOLYWZXHSSIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=C2C=C(C=C3)Br)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 2
tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 3
Reactant of Route 3
tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 4
Reactant of Route 4
tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 5
Reactant of Route 5
tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate
Reactant of Route 6
tert-Butyl 6-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.